5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient synthetic route for 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves the Suzuki–Miyaura cross-coupling reaction. This method starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as the precursor. The reaction employs aryl and heteroaryl boronic acids in the presence of a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as batch or continuous flow processes, can be applied. These methods would involve scaling up the laboratory procedures with appropriate adjustments to reaction conditions, solvent systems, and purification techniques to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at positions activated by the trifluoromethyl and phenyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Coupling Reactions: As demonstrated in its synthesis, the compound can undergo coupling reactions, such as the Suzuki–Miyaura cross-coupling, to form new C-C bonds.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Utilizes aryl boronic acids, palladium catalysts (e.g., XPhosPdG2/XPhos), and bases (e.g., potassium carbonate) in an appropriate solvent (e.g., toluene or ethanol) under inert atmosphere.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura cross-coupling reaction primarily yields diarylated derivatives of the pyrazolo[1,5-a]pyrimidine core .
Scientific Research Applications
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound and its derivatives have shown potential as enzyme inhibitors, particularly against monoamine oxidase B, which is a target in neurodegenerative disorders.
Material Science: Due to its photophysical properties, the compound is investigated for applications in organic electronics and photonic devices.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its inhibitory activity against monoamine oxidase B is attributed to its ability to bind to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . This interaction can modulate various biochemical pathways, leading to potential therapeutic effects in treating neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the trifluoromethyl group and the pyrazolo[1,5-a]pyrimidine core but differ in the substituents at other positions.
Phenyl-Substituted Pyrazolo[1,5-a]pyrimidines: Compounds with phenyl groups at various positions on the pyrazolo[1,5-a]pyrimidine ring system.
Uniqueness
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the specific combination of the phenyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential as a versatile scaffold in drug discovery and material science .
Properties
IUPAC Name |
5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3/c14-13(15,16)11-8-10(9-4-2-1-3-5-9)18-12-6-7-17-19(11)12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHDDWSVJBNWKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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